molecular formula C9H11NO5S B359464 1,3-benzodioxol-5-yl N,N-dimethylsulfamate CAS No. 890601-13-5

1,3-benzodioxol-5-yl N,N-dimethylsulfamate

Cat. No.: B359464
CAS No.: 890601-13-5
M. Wt: 245.25g/mol
InChI Key: UDRJXLQZGDAJNJ-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl N,N-dimethylsulfamate is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.271 g/mol . It is known for its unique structure, which includes a benzodioxole moiety and a dimethylsulfamate group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate typically involves the reaction of 1,3-benzodioxole with N,N-dimethylsulfamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.

Chemical Reactions Analysis

1,3-Benzodioxol-5-yl N,N-dimethylsulfamate can undergo various chemical reactions, including:

Scientific Research Applications

1,3-Benzodioxol-5-yl N,N-dimethylsulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,3-Benzodioxol-5-yl N,N-dimethylsulfamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzodioxole and dimethylsulfamate groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl N,N-dimethylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-10(2)16(11,12)15-7-3-4-8-9(5-7)14-6-13-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRJXLQZGDAJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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